molecular formula C20H30N2O5 B13025838 Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate

Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate

Cat. No.: B13025838
M. Wt: 378.5 g/mol
InChI Key: SVNPAHJCSIDRDO-OKILXGFUSA-N
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Description

Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is a complex organic compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Introduction of Substituents: The tert-butyl group, methoxy groups, and methoxycarbonyl group are introduced through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methoxycarbonyl group can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the methoxycarbonyl group can yield alcohols or amines.

Scientific Research Applications

Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S,6R)-4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
  • Tert-butyl (2S,6R)-4-(3-methoxy-4-(hydroxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate

Uniqueness

Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl (2R,6S)-4-(3-methoxy-4-methoxycarbonylphenyl)-2,6-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C20H30N2O5/c1-13-11-21(12-14(2)22(13)19(24)27-20(3,4)5)15-8-9-16(18(23)26-7)17(10-15)25-6/h8-10,13-14H,11-12H2,1-7H3/t13-,14+

InChI Key

SVNPAHJCSIDRDO-OKILXGFUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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